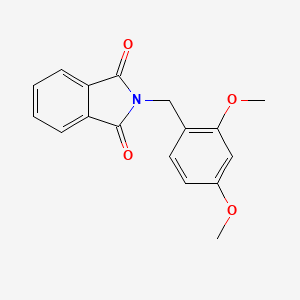

2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione

Description

Properties

Molecular Formula |

C17H15NO4 |

|---|---|

Molecular Weight |

297.30 g/mol |

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C17H15NO4/c1-21-12-8-7-11(15(9-12)22-2)10-18-16(19)13-5-3-4-6-14(13)17(18)20/h3-9H,10H2,1-2H3 |

InChI Key |

ZNIRGYVGIAFTAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the 2,4-dimethoxybenzyl group . The reaction conditions often involve heating and the use of a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione is as an inhibitor of acetylcholinesterase (AChE). This enzyme plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, the compound enhances cholinergic transmission, which is beneficial for cognitive function in affected individuals.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of isoindoline derivatives. Compounds similar to 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis and halt cell cycle progression in human cancer cells .

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that isoindoline derivatives can effectively inhibit microbial growth, making them potential candidates for developing new antibiotics .

Antioxidant Activity

Isoindoline derivatives have been evaluated for their antioxidant properties. Studies show that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research has indicated that compounds similar to 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione can reduce pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Synthesis of Complex Molecules

In synthetic chemistry, 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione serves as a versatile building block for creating more complex molecular structures. Its unique chemical properties facilitate the synthesis of various derivatives that could have enhanced biological activities.

Development of Dyes and Pigments

The compound's structural characteristics make it suitable for use in developing dyes and pigments for industrial applications. Its stability and color properties can be harnessed in various materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as an AChE inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In the context of dopamine receptor modulation, the compound interacts with the receptor’s allosteric binding site, influencing neurotransmitter signaling .

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Halogen Substitutents : Methoxy groups (electron-donating) increase solubility and may enhance blood-brain barrier penetration compared to halogenated analogs (electron-withdrawing), which are more lipophilic .

Physicochemical Properties

- Melting Points : Methoxy-substituted derivatives (e.g., 2-(4-methoxybenzyl)isoindoline-1,3-dione) exhibit melting points >200°C, consistent with crystalline phthalimide structures . Halogenated analogs (e.g., 2-(2,4-dichlorophenyl)isoindoline-1,3-dione) have similar thermal stability .

- Spectroscopic Data :

Biological Activity

2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione class, which has garnered attention for its diverse biological activities. This article explores its biological activity based on current research findings, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoindoline core structure with methoxy substitutions that enhance its lipophilicity and potentially influence its interaction with biological targets.

Research indicates that isoindoline derivatives can modulate various biological pathways:

- Dopamine Receptor Modulation : 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione has been shown to interact with dopamine receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The binding to allosteric sites may influence receptor activity and downstream signaling pathways.

- Inhibition of β-Amyloid Aggregation : This compound has demonstrated the ability to inhibit the aggregation of β-amyloid proteins, which is crucial in Alzheimer's disease pathology. The inhibition of these aggregates could lead to neuroprotective effects.

Antipsychotic Effects

Studies have indicated that isoindoline derivatives exhibit antipsychotic properties through their action on dopamine receptors. For instance, compounds similar to 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione have been evaluated for their ability to reduce symptoms associated with psychotic disorders in animal models .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of isoindoline derivatives. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Antioxidant Properties

Isoindoline derivatives also exhibit antioxidant activities, scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated modulation of dopamine receptors leading to antipsychotic effects | In vitro receptor binding assays |

| Study 2 | Inhibition of β-amyloid aggregation in Alzheimer's models | Cell culture assays with β-amyloid peptides |

| Study 3 | Significant reduction in IL-6 and TNF-α production in PBMCs | Cytokine production assays post-stimulation |

| Study 4 | Antioxidant activity assessed via DPPH radical scavenging assay | In vitro antioxidant assays |

Pharmacological Applications

Due to its diverse biological activities, 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione holds promise for several therapeutic applications:

- Neurological Disorders : Its interaction with dopamine receptors suggests potential as a treatment for conditions such as schizophrenia and Parkinson's disease.

- Neurodegenerative Diseases : The ability to inhibit β-amyloid aggregation positions it as a candidate for Alzheimer's disease therapy.

- Inflammatory Conditions : Its anti-inflammatory properties indicate potential use in treating chronic inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dimethoxybenzyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of phthalic anhydride with a substituted benzylamine (e.g., 2,4-dimethoxybenzylamine). Key steps include refluxing in a polar aprotic solvent (e.g., DMF or ethanol) with a catalyst like triethylamine. Yield optimization requires precise control of stoichiometry, temperature (80–100°C), and reaction time (4–6 hours). Impurities such as unreacted phthalic anhydride can be removed via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : Look for aromatic proton signals in the 6.8–7.5 ppm range (isoindoline-dione core) and methoxy groups at ~3.8 ppm.

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O from methoxy groups).

- Mass Spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., ~325 g/mol). Purity should be confirmed via HPLC (>95%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Begin with in vitro assays:

- Enzyme inhibition : Test against kinases or proteases due to structural similarity to known isoindoline-dione inhibitors .

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar isoindoline-1,3-dione derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., methoxy vs. trifluoromethyl groups) or assay conditions. To address this:

- Perform dose-response curves to compare EC₅₀/IC₅₀ values under standardized protocols.

- Use molecular docking to analyze binding affinities to target proteins (e.g., COX-2 or HIV protease) .

- Validate findings with in vivo models (e.g., murine inflammation assays) to confirm translational relevance .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) while retaining the isoindoline-dione core .

- Formulation : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoemulsions to enhance aqueous solubility.

- Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS after oral/intravenous administration in rodent models .

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Molecular dynamics simulations : Assess stability of ligand-protein complexes over time (e.g., using GROMACS).

- Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .

Q. What crystallographic challenges arise when determining the compound’s solid-state structure, and how are they mitigated?

- Disorder in methoxy groups : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.

- Hydrogen bonding networks : Refine using SHELXL, constraining O-H distances (e.g., 0.82 Å for hydroxyl groups) .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) to confirm bond lengths/angles .

Methodological Guidance

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the 2,4-dimethoxybenzyl position.

- Multivariate analysis : Apply factorial design to evaluate the impact of variables (e.g., substituent size, polarity) on bioactivity .

- Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural descriptors with assay results .

Q. What analytical approaches are recommended for detecting degradation products during stability studies?

- Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base).

- LC-HRMS : Identify degradants via accurate mass and fragmentation patterns.

- NMR kinetics : Track decomposition in real-time (e.g., using a Bruker Avance III HD spectrometer) .

Data Interpretation and Validation

Q. Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma vs. cell media.

- Tissue distribution studies : Quantify compound accumulation in target organs (e.g., liver, tumor) via isotopic labeling.

- 3D cell cultures : Compare results with traditional 2D monolayers to better mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.